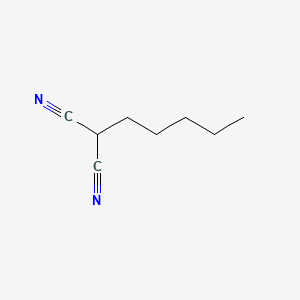

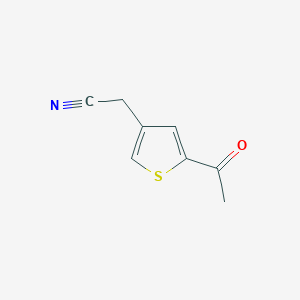

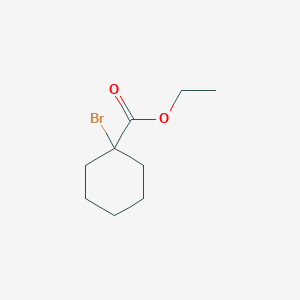

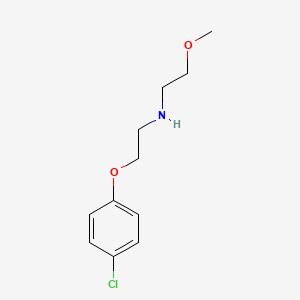

![molecular formula C11H13NO5 B3052570 (2S)-3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid CAS No. 42491-79-2](/img/structure/B3052570.png)

(2S)-3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid

説明

(2S)-3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid, commonly known as Z-Gly-OH, is a chemical compound that belongs to the family of amino acids. This compound is widely used in scientific research applications due to its unique properties and mechanism of action. The synthesis method of Z-Gly-OH is relatively simple and can be achieved through various methods.

科学的研究の応用

Drug Delivery Systems

Field

Application Summary

Polyamino acid materials, which could potentially include “Cbz-(S)-3-amino-2-hydroxypropionic acid”, have shown important applications in the biomedical field due to their good biocompatibility and biodegradability . They are often used in the creation of drug delivery systems, such as nanomicelles .

Methods of Application

Poly(lysine-phenylalanine-tyrosine) block copolymers were synthesized by ring-opening polymerization of amino anhydride, and the structure was characterized by Fourier transform infrared spectroscopy and proton nuclear magnetic resonance spectrum . The amphiphilic copolymers could be self-assembled with model-drug Doxorubicin to form spherical nanomicelles in the mixed solution of DMSO and water .

Results or Outcomes

Drug release experiments in vitro showed that the nanomicelles were pH/temperature dual responsiveness. The cumulative release rate of the drug under acidic conditions could get to more than 82% at 37 °C .

Sensing Applications

Field

Application Summary

Boronic acids, which could potentially be derived from “Cbz-(S)-3-amino-2-hydroxypropionic acid”, are increasingly utilized in diverse areas of research . They are particularly useful in sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions .

Methods of Application

The specific methods of application can vary widely depending on the specific sensing application. However, the key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .

Results or Outcomes

The outcomes of these sensing applications can also vary widely. However, boronic acids have been used successfully in a range of applications, from therapeutics to separation technologies .

Protection of Amino Groups

Field

Application Summary

“Cbz-(S)-3-amino-2-hydroxypropionic acid” is a type of Cbz-protected amino acid. Cbz-protected amino acids are commonly used in peptide synthesis . The Cbz group protects the amino group during the synthesis process, preventing it from reacting prematurely .

Methods of Application

The Cbz group can be added to the amino acid through a reaction with O-alkyl S-(pyridin-2-yl)carbonothiolates at room temperature in air . The Cbz group can be removed later in the process through hydrogenation or treatment with 2-mercaptoethanol .

Results or Outcomes

The use of Cbz-protected amino acids can improve the efficiency and selectivity of peptide synthesis .

Synthesis of Benzimidazoles

Field

Application Summary

“Cbz-(S)-3-amino-2-hydroxypropionic acid” could potentially be used in the synthesis of benzimidazoles . Benzimidazoles are a class of compounds that have a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory activities .

Methods of Application

The synthesis of benzimidazoles typically involves a condensation-dehydration sequence of o-aryldiamine with an aryl-aldehyde substrate under mild conditions . The specific methods of application would depend on the specific benzimidazole being synthesized .

Results or Outcomes

The synthesis of benzimidazoles can lead to the production of compounds with a wide range of pharmacological activities .

Synthesis of Amides

Application Summary

“Cbz-(S)-3-amino-2-hydroxypropionic acid” could potentially be used in the synthesis of amides . Amides are a class of compounds that have a wide range of applications in organic chemistry .

Methods of Application

The synthesis of amides typically involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .

Results or Outcomes

The synthesis of amides can lead to the production of compounds with a wide range of applications in organic chemistry .

Synthesis of Benzimidazoles

Methods of Application

The synthesis of benzimidazoles typically involves a condensation-dehydration sequence of o-aryldiamine with an aryl-aldehyde substrate under mild conditions . A second approach involves reaction of o-aryldiamine with carboxylic acid derivatives under forcing conditions, in the presence of a mineral acid or acetic acid, and under refluxing temperatures .

特性

IUPAC Name |

(2S)-2-hydroxy-3-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c13-9(10(14)15)6-12-11(16)17-7-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,12,16)(H,14,15)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMWQKAHYINBSDJ-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NC[C@@H](C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90514045 | |

| Record name | (2S)-3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90514045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid | |

CAS RN |

42491-79-2 | |

| Record name | (2S)-3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90514045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

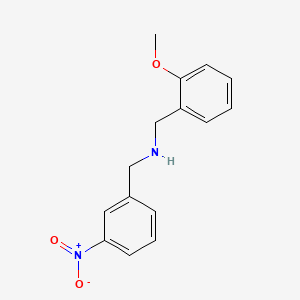

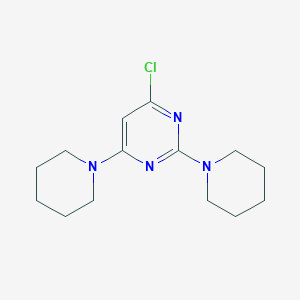

![2-[4-(4-chlorobenzoyl)phenoxy]acetic Acid](/img/structure/B3052505.png)